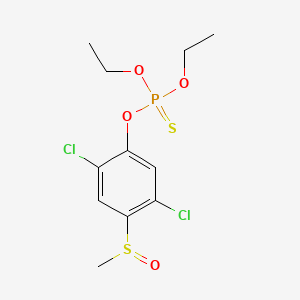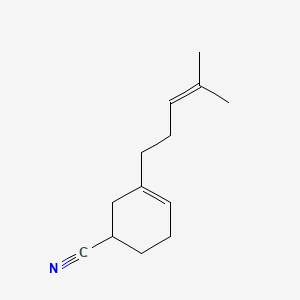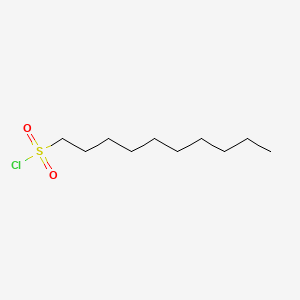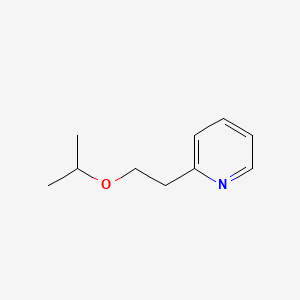
クロルチオホススルホキシド
概要
説明
Chlorthiophos sulfoxide is an organophosphorus compound primarily used as a pesticide. It is known for its high toxicity and effectiveness in controlling a variety of pests. The compound is a derivative of chlorthiophos, which is an organophosphorus pesticide used to control ants and mites .
科学的研究の応用
Chlorthiophos sulfoxide has several applications in scientific research:
作用機序
Target of Action
Chlorthiophos sulfoxide is an organophosphate compound . Organophosphates are known to primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function . By inhibiting this enzyme, organophosphates disrupt the normal functioning of the nervous system, leading to various physiological effects.
Mode of Action
Organophosphates, such as Chlorthiophos sulfoxide, inhibit acetylcholinesterase by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. The accumulation of acetylcholine results in continuous stimulation of the nerves, muscles, and glands, leading to the symptoms of organophosphate poisoning .
Biochemical Pathways
Organophosphates are known to affect the cholinergic pathways in the nervous system . They inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at the nerve synapses and neuromuscular junctions. This causes overstimulation of the nerves, muscles, and glands.
Pharmacokinetics
Organophosphates are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. Metabolism of organophosphates typically occurs in the liver, and they are excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by Chlorthiophos sulfoxide leads to an overaccumulation of acetylcholine, causing overstimulation of the nerves, muscles, and glands . This can result in symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorthiophos sulfoxide. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . Additionally, the presence of other chemicals can influence its action. For example, certain reducing agents can cause organophosphates to form highly toxic and flammable phosphine gas .
準備方法
Synthetic Routes and Reaction Conditions
Chlorthiophos sulfoxide can be synthesized through the oxidation of chlorthiophos. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective oxidation of the sulfur atom to form the sulfoxide group.
Industrial Production Methods
Industrial production of chlorthiophos sulfoxide follows a similar synthetic route but on a larger scale. The process involves the continuous addition of oxidizing agents to a solution of chlorthiophos in an organic solvent. The reaction mixture is then subjected to purification steps, including filtration and distillation, to isolate the desired product .
化学反応の分析
Types of Reactions
Chlorthiophos sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of chlorthiophos sulfoxide can lead to the formation of chlorthiophos sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Chlorthiophos sulfone: Formed through further oxidation.
Chlorthiophos: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
類似化合物との比較
Similar Compounds
Chlorthiophos: The parent compound, which is less oxidized.
Chlorthiophos sulfone: A more oxidized form of chlorthiophos sulfoxide.
Other organophosphorus pesticides: Such as parathion and malathion.
Uniqueness
Chlorthiophos sulfoxide is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its sulfoxide group makes it more reactive in certain chemical reactions compared to its parent compound, chlorthiophos .
特性
IUPAC Name |
(2,5-dichloro-4-methylsulfinylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O4PS2/c1-4-15-18(19,16-5-2)17-10-6-9(13)11(20(3)14)7-8(10)12/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXYXQSWBAJYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951778 | |
| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29185-21-5 | |
| Record name | Chlorthiophos sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029185215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)



![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)


![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)

